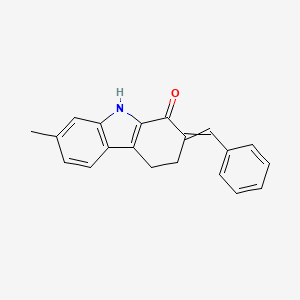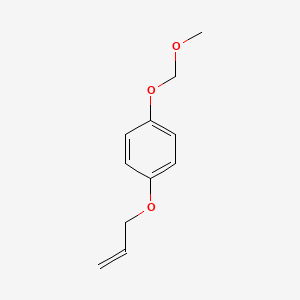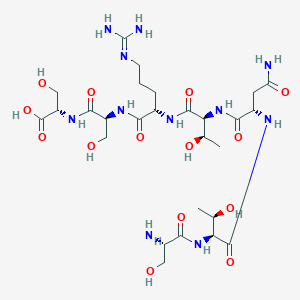
H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH is a peptide composed of seven amino acids: serine, threonine, asparagine, threonine, arginine, serine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting carbonyl groups to alcohols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction can produce serinol.
Scientific Research Applications
H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
H-Ser-Asn-Thr-Arg: A tetrapeptide with similar amino acid composition but shorter chain length.
H-Ser-Thr-Asn-Thr-Arg: A pentapeptide with a similar sequence but lacking the additional serine residues.
Uniqueness
H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH: is unique due to its specific sequence and length, which confer distinct biochemical properties. The presence of multiple serine and threonine residues allows for extensive hydrogen bonding and potential phosphorylation sites, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
488721-79-5 |
|---|---|
Molecular Formula |
C27H49N11O14 |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N11O14/c1-10(42)18(37-20(45)12(28)7-39)25(50)34-14(6-17(29)44)22(47)38-19(11(2)43)24(49)33-13(4-3-5-32-27(30)31)21(46)35-15(8-40)23(48)36-16(9-41)26(51)52/h10-16,18-19,39-43H,3-9,28H2,1-2H3,(H2,29,44)(H,33,49)(H,34,50)(H,35,46)(H,36,48)(H,37,45)(H,38,47)(H,51,52)(H4,30,31,32)/t10-,11-,12+,13+,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
WISFCOAWUZDWRV-HPFKAQIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)
![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)

![3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide](/img/structure/B12582017.png)
![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)
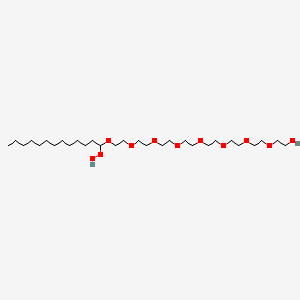
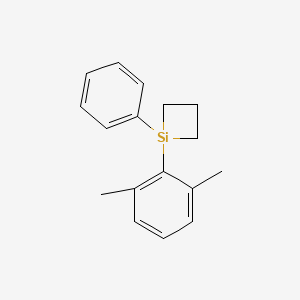
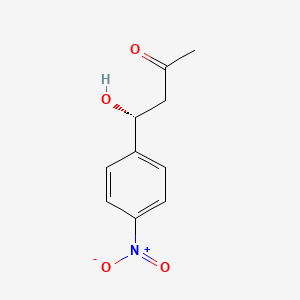
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)
